molecular formula C18H22N2O B2358651 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1427910-52-8

3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No.: B2358651
CAS No.: 1427910-52-8
M. Wt: 282.387
InChI Key: SHRBJJSCPJQUIH-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multiple steps, starting with the formation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone has been studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may be exploited to design drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents at the nitrogen atom.

Uniqueness: 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its specific combination of isoquinoline and piperidine rings, as well as the presence of the prop-2-ynyl group. This combination of structural features contributes to its distinct chemical and biological properties.

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Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-10-19-11-7-16(8-12-19)18(21)20-13-9-15-5-3-4-6-17(15)14-20/h1,3-6,16H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRBJJSCPJQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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